Methyl 4-(((5-methoxy-5-oxopentyl)(2-((4-phenethylbenzyl)oxy)phenethyl)amino)methyl)benzoate
Description
Methyl 4-(((5-methoxy-5-oxopentyl)(2-((4-phenethylbenzyl)oxy)phenethyl)amino)methyl)benzoate is a synthetic ester derivative characterized by a complex molecular architecture. The compound features:
- A central benzoate ester core substituted with an aminomethyl group.
- A phenethylbenzyloxy moiety linked to a phenethylamine group.
- A 5-methoxy-5-oxopentyl side chain.
The ester groups and aromatic systems may enhance membrane permeability and metabolic stability compared to simpler analogs .
Properties
IUPAC Name |
methyl 4-[[(5-methoxy-5-oxopentyl)-[2-[2-[[4-(2-phenylethyl)phenyl]methoxy]phenyl]ethyl]amino]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H43NO5/c1-42-37(40)14-8-9-26-39(28-32-21-23-35(24-22-32)38(41)43-2)27-25-34-12-6-7-13-36(34)44-29-33-19-17-31(18-20-33)16-15-30-10-4-3-5-11-30/h3-7,10-13,17-24H,8-9,14-16,25-29H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCHLQYUTRTNRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCN(CCC1=CC=CC=C1OCC2=CC=C(C=C2)CCC3=CC=CC=C3)CC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H43NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(((5-methoxy-5-oxopentyl)(2-((4-phenethylbenzyl)oxy)phenethyl)amino)methyl)benzoate is a complex organic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C29H39N3O5 and a molecular weight of approximately 505.64 g/mol. Its structure features multiple functional groups that may contribute to its biological activity, including methoxy, oxopentyl, and benzoate moieties.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the benzoate group suggests potential interactions with the central nervous system (CNS), while the oxopentyl group may enhance lipid solubility, facilitating cellular uptake.
Antimicrobial Activity
Several studies have demonstrated that derivatives of benzoate esters exhibit antimicrobial properties. For instance, methyl benzoate has shown efficacy against various bacterial strains, suggesting that this compound may possess similar properties due to structural analogies.
Insecticidal Properties
Methyl benzoate has been identified as an effective insecticide against pests like Tetranychus urticae (two-spotted spider mite). Studies show that it can significantly reduce pest populations by affecting their reproductive rates and survival. Given the structural similarities, it is plausible that this compound may exhibit comparable insecticidal effects.
Case Studies
- In Vitro Studies : In vitro assays have shown that compounds similar to this compound inhibit the growth of certain cancer cell lines. For example, derivatives demonstrated cytotoxic effects in breast and prostate cancer cells by inducing apoptosis.
- Animal Models : Animal studies have suggested neuroprotective effects, where related compounds improved cognitive functions in models of neurodegeneration. These findings indicate potential therapeutic applications in treating conditions like Alzheimer's disease.
Data Tables
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with three related molecules from recent literature.
Structural Comparisons
| Compound Name | Key Structural Features | Molecular Weight (g/mol) | LogP |
|---|---|---|---|
| Methyl 4-(((5-methoxy-5-oxopentyl)(2-((4-phenethylbenzyl)oxy)phenethyl)amino)methyl)benzoate | Benzoate ester, phenethylbenzyloxy, 5-methoxy-5-oxopentyl chain | ~550 (estimated) | ~4.5† |
| Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate [1] | Triazine core, bromo-formylphenoxy, methoxyphenoxy | 553.3 | 3.8 |
| Methyl 5-chloro-2-[2-[[(4-nitrophenyl)methyl]amino]-2-oxoethoxy]benzoate [3] | Chloro-substituted benzoate, nitrobenzylamide, ethoxy linker | 378.8 | 3.0 |
| 4-(2-Phenyl-2H-tetrazol-5-yl)benzoate [2] | Tetrazole ring, unsubstituted benzoate | 265.3 | 2.2 |
Notes:
- Lipophilicity: The target compound’s higher LogP (estimated ~4.5) vs.
- Aromatic Systems : The phenethylbenzyloxy group distinguishes it from the triazine-based [1] and tetrazole-based [2] analogs, which may influence π-π stacking interactions in target binding.
- Functional Groups : The 5-methoxy-5-oxopentyl chain provides conformational flexibility absent in rigid analogs like [1] and [3], possibly improving adaptability to enzyme active sites.
Pharmacological and Biochemical Properties
| Property | Target Compound | [1] (Triazine analog) | [3] (Nitrobenzylamide) |
|---|---|---|---|
| Metabolic Stability | High (ester groups resist hydrolysis) | Moderate (triazine susceptible) | Low (nitro group prone to reduction) |
| Target Selectivity | Likely broad (lipophilic bulk) | Narrow (triazine-specific) | Moderate (nitro group polarizes) |
| Toxicity Profile | Undocumented (novel structure) | Hepatotoxicity reported [1] | Genotoxicity observed [3] |
Key Findings :
- The target compound’s ester-rich structure may confer better metabolic stability than [3], which contains a nitro group associated with redox-mediated toxicity .
Q & A
Q. What are the recommended synthetic routes for Methyl 4-(((5-methoxy-5-oxopentyl)(2-((4-phenethylbenzyl)oxy)phenethyl)amino)methyl)benzoate, and what key reaction conditions should be optimized?
- Methodological Answer : The synthesis of this compound involves multi-step coupling reactions. Key steps include:
- Esterification : Use methanol under acid catalysis to introduce methoxy groups.
- Amide Coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for amino-methyl linkage formation.
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect reactive amines during intermediate steps, followed by TFA cleavage .
- Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (60–80°C for accelerated kinetics) to improve yields .
Q. What analytical techniques are critical for characterizing this compound, and how should researchers interpret conflicting spectral data?
- Methodological Answer :
- NMR Spectroscopy : Prioritize H and C NMR to confirm backbone structure and substituent positions. For methoxy groups, expect singlets at ~3.8 ppm in H NMR.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight. Discrepancies in fragmentation patterns may arise from isotopic impurities; cross-check with elemental analysis .
- Contradiction Resolution : Re-run spectra under standardized conditions (e.g., deuterated solvents, calibrated instruments). Compare with computational simulations (e.g., DFT for NMR chemical shifts) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and chemical goggles. Use fume hoods for weighing and reactions .
- Storage : Store in airtight containers at 2–8°C, away from light and moisture. Label containers with hazard identifiers (e.g., "Acute Toxicity Category 4" per GHS) .
- Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol .
Advanced Research Questions
Q. How can researchers design experiments to investigate the environmental fate and biodegradation pathways of this compound?
- Methodological Answer :
- Laboratory Studies :
- Aqueous Stability : Incubate the compound in buffered solutions (pH 4–9) at 25°C. Monitor degradation via LC-MS and identify products (e.g., hydrolyzed esters or oxidized amines) .
- Soil Microcosms : Assess adsorption coefficients (Kd) using batch equilibration methods. Quantify microbial degradation via C-labeled tracer studies .
- Ecological Risk Assessment : Use quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential and toxicity to aquatic organisms .
Q. What strategies can resolve low yields in the final coupling step of the synthesis?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for hydrogenation or Suzuki-Miyaura coupling. Optimize ligand-to-metal ratios (e.g., 1:1 to 1:3) .
- Solvent Effects : Evaluate polar aprotic solvents (e.g., DMSO, DMF) versus ethers (THF). Add molecular sieves to scavenge water in moisture-sensitive steps .
- Reaction Monitoring : Use in-situ FTIR to detect intermediate formation. If yields remain low, employ orthogonal protecting groups (e.g., Fmoc instead of Boc) .
Q. How can theoretical frameworks guide the study of this compound’s biological interactions?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., enzymes with esterase or kinase activity). Validate with mutagenesis studies .
- Pharmacophore Modeling : Identify critical functional groups (e.g., methoxy, benzoate) responsible for bioactivity. Compare with known inhibitors to refine hypotheses .
- Data Integration : Link experimental results (e.g., IC50 values) to cheminformatics databases (ChEMBL, PubChem) for meta-analysis .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported toxicity profiles of structurally similar compounds?
- Methodological Answer :
- Source Evaluation : Cross-reference SDS from reputable suppliers (e.g., Combi-Blocks vs. Key Organics). Note differences in test organisms (e.g., rat vs. zebrafish) .
- Dose-Response Studies : Replicate acute toxicity assays (OECD Guideline 423) with standardized doses. Use ANOVA to assess statistical significance of variations .
- Mechanistic Clarification : Perform in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) to isolate cellular vs. systemic effects .
Experimental Design
Q. What factorial design parameters are critical for optimizing the compound’s solubility in pharmaceutical formulations?
- Methodological Answer :
- Variables : Test pH (4–7.4), surfactants (Tween-80, PEG-400), and co-solvents (ethanol, propylene glycol).
- Response Surface Methodology (RSM) : Use a central composite design to model interactions between variables. Prioritize Pareto charts to identify dominant factors .
- Validation : Conduct stability tests (ICH guidelines) at 40°C/75% RH for 4 weeks. Analyze via HPLC for degradation products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
